Home > Products > Screening Compounds P105536 > Mycophenolic Acid beta-D-Glucuronide
Mycophenolic Acid beta-D-Glucuronide -

Mycophenolic Acid beta-D-Glucuronide

Catalog Number: EVT-7930338
CAS Number:
Molecular Formula: C23H28O12
Molecular Weight: 496.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mycophenolic Acid beta-D-Glucuronide is a significant metabolite of Mycophenolic Acid, primarily recognized for its role in immunosuppressive therapy. Mycophenolic Acid itself is utilized mainly in the prevention of organ transplant rejection and the treatment of autoimmune diseases. The beta-D-Glucuronide form is produced through the glucuronidation process, which enhances the solubility and excretion of the compound.

Source

Mycophenolic Acid beta-D-Glucuronide is derived from Mycophenolic Acid, which is obtained from the fermentation of specific fungi, particularly Penicillium brevicompactum. The conversion to its glucuronide form occurs predominantly in the liver, facilitated by UDP-glucuronosyltransferases, which catalyze the conjugation of Mycophenolic Acid with glucuronic acid.

Classification

Mycophenolic Acid beta-D-Glucuronide falls under the classification of glucuronides, which are a type of drug metabolite formed via phase II metabolic processes. It is categorized as a secondary metabolite and is particularly noted for its role in pharmacokinetics and pharmacodynamics related to immunosuppressive therapies.

Synthesis Analysis

Methods

The synthesis of Mycophenolic Acid beta-D-Glucuronide can be achieved through various methods, primarily involving enzymatic and chemical approaches:

  1. Enzymatic Synthesis: The most common method involves incubating Mycophenolic Acid with human liver microsomes in the presence of UDP-glucuronic acid. This method exploits the natural enzymatic pathways to facilitate glucuronidation.
  2. Chemical Synthesis: Alternative synthetic routes may include direct chemical reactions that introduce glucuronic acid moieties to Mycophenolic Acid under controlled conditions.

Technical Details

In laboratory settings, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is often employed to monitor and analyze the synthesis process. This technique allows for precise quantification and characterization of both Mycophenolic Acid and its glucuronide metabolites.

Molecular Structure Analysis

Structure

The molecular formula for Mycophenolic Acid beta-D-Glucuronide is C23H28O12C_{23}H_{28}O_{12}, with a molecular weight of approximately 496.46 g/mol. The structure features a glucuronic acid moiety linked to Mycophenolic Acid at the 7-hydroxyl position.

Data

The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These analyses confirm the presence of functional groups typical of glucuronides, including ether and hydroxyl groups.

Chemical Reactions Analysis

Reactions

Mycophenolic Acid beta-D-Glucuronide undergoes various chemical reactions, primarily hydrolysis and enzymatic cleavage:

  1. Hydrolysis: Under alkaline conditions or enzymatic action (e.g., β-glucuronidase), Mycophenolic Acid beta-D-Glucuronide can be hydrolyzed back to Mycophenolic Acid.
  2. Enzymatic Reactions: In vivo, it interacts with various enzymes that may further modify its structure or facilitate its excretion.

Technical Details

The stability of Mycophenolic Acid beta-D-Glucuronide under physiological conditions has been studied extensively, revealing that it remains stable in plasma but can be rapidly converted back to its parent compound under certain enzymatic conditions.

Mechanism of Action

Process

The mechanism of action for Mycophenolic Acid beta-D-Glucuronide primarily revolves around its role as an inactive metabolite that aids in the pharmacokinetics of Mycophenolic Acid. It does not possess significant pharmacological activity but serves to regulate the levels of active drug circulating in the body.

Data

Studies indicate that the formation of this glucuronide metabolite enhances the elimination half-life of Mycophenolic Acid, thereby reducing potential toxicity while maintaining therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

Mycophenolic Acid beta-D-Glucuronide is typically a white to off-white solid. It is soluble in water due to its polar nature imparted by the glucuronic acid moiety.

Chemical Properties

  • Molecular Weight: Approximately 496.46 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include assessments via HPLC and mass spectrometry to determine purity and concentration levels in pharmaceutical preparations.

Applications

Scientific Uses

Mycophenolic Acid beta-D-Glucuronide serves several important roles in scientific research and clinical applications:

  1. Pharmacokinetic Studies: It is frequently used as a biomarker in studies assessing the pharmacokinetics of Mycophenolic Acid.
  2. Clinical Monitoring: Measurement of this metabolite assists clinicians in monitoring therapeutic levels in patients undergoing immunosuppressive therapy, particularly after organ transplantation.
  3. Research on Drug Metabolism: Its analysis contributes to understanding drug metabolism pathways and enzyme interactions within human physiology.
Biosynthesis and Enzymatic Pathways of Mycophenolic Acid β-D-Glucuronide

Role of UDP-Glucuronosyltransferases (UGTs) in MPAG Formation

Mycophenolic acid β-D-glucuronide (MPAG) is the primary inactive metabolite of mycophenolic acid (MPA), formed via uridine diphosphate (UDP)-glucuronosyltransferase (UGT)-mediated conjugation. This phase II metabolism involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to MPA's phenolic hydroxyl group, yielding the O-glucuronide MPAG [1] [5]. Among human UGT isoforms, UGT1A9 is the dominant catalyst for MPAG formation, exhibiting a low Michaelis constant (Km = 0.16 mM) and high catalytic efficiency (Vmax = 106 pmol/min/mg protein) in recombinant systems [5]. UGT2B7 contributes minimally to MPAG synthesis but is the principal enzyme responsible for forming the pharmacologically active acyl glucuronide (AcMPAG) via MPA carboxyl group conjugation [2] [5]. Chemical inhibition studies using azidothymidine (UGT2B7 inhibitor) confirm UGT1A9 accounts for 55%, 75%, and 50% of hepatic, renal, and intestinal MPAG production, respectively [5]. Following synthesis, MPAG undergoes efflux from hepatocytes into blood primarily via multidrug resistance-associated protein 4 (MRP4/ABCC4), as demonstrated by ATP-dependent transport kinetics (Km = 233.9 ± 32.8 µM) and molecular docking simulations highlighting electrostatic interactions between MPAG's glucuronide moiety and MRP4's binding chamber [4].

Table 1: Key UGT Isoforms in MPA Glucuronidation

UGT IsoformPrimary MetaboliteKinetic ParametersTissue Distribution
UGT1A9MPAG (phenolic glucuronide)Km: 0.16 mM; Vmax: 106 pmol/min/mgLiver, Kidney, Intestine
UGT2B7AcMPAG (acyl glucuronide)Km: 0.21 mM; Vmax: 29 pmol/min/mgLiver, Intestine
UGT1A8Minor MPAG contributionNot well characterizedKidney, Intestine (not liver)

Tissue-Specific Glucuronidation: Hepatic vs. Renal Contributions

While the liver is the major site of MPAG biosynthesis, extrahepatic tissues—particularly the kidney—significantly contribute to systemic MPA clearance. Human kidney microsomes (HKM) exhibit 1.6-fold higher MPAG formation efficiency (normalized intrinsic clearance) compared to human liver microsomes (HLM), whereas human intestinal microsomes (HIM) show the lowest activity and greatest interindividual variability [1] [6]. This renal proficiency stems from robust expression of UGT1A9 in proximal tubules, enabling substantial metabolic capacity despite the kidney's smaller mass [1] [5]. Conversely, hepatic microsomes dominate AcMPAG formation due to abundant UGT2B7 expression [1]. Intestinal microsomes contribute minimally to overall glucuronidation but may influence enterohepatic recirculation through localized MPAG hydrolysis and MPA reabsorption [1]. Notably, the kidney uniquely synthesizes an acyl glucoside metabolite (AcMPAGls) when incubated with UDP-glucose, a pathway absent in intestinal tissues [1] [6].

Table 2: Tissue-Specific Glucuronidation Efficiency of MPA

Tissue SourceMPAG Formation Efficiency (Normalized CLint)AcMPAG Formation EfficiencyUnique Metabolites
Liver (HLM)ModerateHighestNone
Kidney (HKM)Highest (1.6× liver)ModerateAcyl glucoside (AcMPAGls)
Intestine (HIM)Lowest (high variability)LowNone

Kinetic Analysis of Microsomal Glucuronidation: Km, Vmax, and Intrinsic Clearance

Kinetic profiling of MPAG biosynthesis reveals distinct metabolic parameters across tissues and species. Human liver microsomes exhibit biphasic kinetics with mean Km = 0.18 mM and Vmax = 1.8 nmol/min/mg protein, indicating high affinity but moderate capacity for MPAG formation [5] [6]. Intrinsic clearance (CLint = Vmax/Km) for phenolic glucuronidation in human liver is 10.0 µL/min/mg, exceeding that of acyl glucuronidation (CLint = 2.5 µL/min/mg) [1] [6]. Renal microsomes demonstrate superior MPAG clearance (CLint = 16.2 µL/min/mg) due to higher Vmax values [1]. Genetic polymorphisms critically impact kinetics: the UGT1A9-440C>T variant reduces hepatic CLint by 40%, elevating systemic MPA exposure in transplant patients [3] [5]. Similarly, diabetes mellitus reduces renal UGT2B7 activity by impairing AcMPAG formation kinetics (Vmax decline by 35%) [5]. Interspecies CLint differences are pronounced, with feline liver microsomes showing only 15–17% of human/dog phenolic glucuronidation efficiency [6].

Interspecies Variability in Glucuronidation Efficiency

Comparative studies using liver microsomes from humans, dogs, and cats reveal fundamental species-specific disparities in MPA conjugation pathways. Feline microsomes exhibit severely limited phenolic glucuronidation capacity (CLint = 1.5–1.7 µL/min/mg), representing only 15–17% of human or canine efficiency [6]. To compensate, cats rely predominantly on phenolic glucosidation (CLint = 5.8 µL/min/mg), a pathway catalyzed by UDP-glucosyltransferases that produces mycophenolic acid phenol glucoside (MPAGls) [6]. Conversely, canine microsomes mirror human glucuronidation kinetics, with robust MPAG formation (CLint = 9.8–10.2 µL/min/mg) and minimal glucosidation [6]. Within-species variability is also significant: feline phenol glucuronidation varies 6-fold across individuals, while acyl glucuronidation varies 11-fold, complicating MPA dose extrapolation in veterinary medicine [6]. These metabolic differences directly impact pharmacokinetics; cats require alternative immunosuppressants due to deficient MPAG formation, whereas dogs efficiently metabolize MPA via human-like UGT pathways.

Table 3: Interspecies Variability in MPA Conjugation Kinetics

SpeciesPhenolic Glucuronidation (CLint, µL/min/mg)Acyl Glucuronidation (CLint, µL/min/mg)Phenolic Glucosidation (CLint, µL/min/mg)
Human10.0 ± 2.12.5 ± 0.61.2 ± 0.3
Dog9.8 ± 1.91.8 ± 0.4Not detected
Cat1.6 ± 0.3 (15–17% of human)3.5 ± 1.15.8 ± 1.4 (dominant pathway)

Properties

Product Name

Mycophenolic Acid beta-D-Glucuronide

IUPAC Name

(3S,5S,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C23H28O12

Molecular Weight

496.5 g/mol

InChI

InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15?,16-,17-,20?,23+/m0/s1

InChI Key

BYFGTSAYQQIUCN-OJWURBMUSA-N

SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@H](C([C@@H](C(O3)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.